3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine
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Overview
Description
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine is a brominated derivative of phenoxazine. This compound is known for its unique structural properties, which include a phenoxazine core substituted with bromine atoms at the 3 and 7 positions, and a 4-bromophenyl group at the 10 position. The molecular formula of this compound is C18H10Br3NO, and it has a molecular weight of 512.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine typically involves the bromination of 10-phenyl-10H-phenoxazine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) solvent at low temperatures (0-5°C) and then allowed to warm to room temperature . The reaction conditions are as follows:
- Dissolve 10-phenyl-10H-phenoxazine in THF.
- Cool the solution to 0-5°C.
- Add N-bromosuccinimide in portions.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purification using silica gel chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxazine core can be oxidized to form phenoxazine derivatives.
Reduction Reactions: The compound can be reduced to remove bromine atoms or modify the phenoxazine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenoxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The bromine atoms and phenoxazine core play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-10-phenyl-10H-phenoxazine: Lacks the 4-bromophenyl group, making it less bulky and potentially less reactive.
10-(4-Bromophenyl)-10H-phenoxazine: Lacks the bromine atoms at the 3 and 7 positions, which may affect its reactivity and biological activity.
3,7-Dibromo-10-(4-chlorophenyl)-10H-phenoxazine: Substitutes chlorine for bromine at the 4 position, which can alter its chemical and biological properties.
Uniqueness
3,7-Dibromo-10-(4-bromophenyl)-10H-phenoxazine is unique due to the presence of multiple bromine atoms and the 4-bromophenyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89922-61-2 |
---|---|
Molecular Formula |
C18H10Br3NO |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
3,7-dibromo-10-(4-bromophenyl)phenoxazine |
InChI |
InChI=1S/C18H10Br3NO/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10H |
InChI Key |
WPSJSDFNLWGYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br)Br |
Origin of Product |
United States |
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